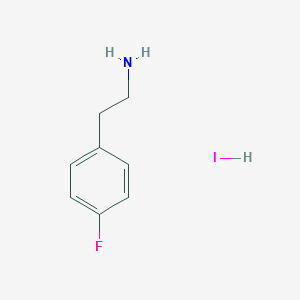

2-(4-Fluorophenyl)ethylamine Hydroiodide

Overview

Description

2-(4-Fluorophenyl)ethylamine Hydroiodide is a chemical compound with the molecular formula C8H11FIN . It is a white to almost white powder or crystal . It is also known by other names such as 1-Amino-2-(4-fluorophenyl)ethane Hydroiodide, 4-Fluorophenethylamine Hydroiodide, and 2-(4-Fluorophenyl)ethylammonium Iodide .

Molecular Structure Analysis

The molecular structure of this compound consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA . The presence of the hydrogen bond and other bonding and non-bonding interactions was also tested by atoms in molecules and noncovalent interaction analyses .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 266.99203 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 11 . The compound is a solid at 20 degrees Celsius .Scientific Research Applications

Synthesis and Analytical Characterizations

A study by Dybek et al. (2019) explored the syntheses and analytical characterizations of substances based on the 1,2-diarylethylamine template, similar in structure to 2-(4-Fluorophenyl)ethylamine. The focus was on the synthesis and comprehensive analytical characterizations using various spectrometry and chromatography techniques, highlighting its potential applications in chemical analysis and research (Dybek et al., 2019).

Pharmacological Effects and Receptor Affinity

Research by Ferrari and Claudi (1991) indicated that certain derivatives of 2-(fluorohydroxyphenyl)ethylamines, closely related to 2-(4-Fluorophenyl)ethylamine, exhibit effects on central D-2 dopamine receptors in rats. These findings are significant in understanding the neurological impacts of these compounds and their potential therapeutic applications (Ferrari & Claudi, 1991).

Synthesis and Dopamine Receptor Affinities

Claudi et al. (1990) reported the synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives. The study provided insights into the affinity of these compounds for dopamine receptor subtypes, which could be pivotal in designing new therapeutic agents targeting these receptors (Claudi et al., 1990).

Structural Features and Spectroscopic Study

A study by Shachar et al. (2017) on 2-(4-fluorophenyl)ethylamine focused on its structural features through a spectroscopic and computational study. This research provides a deeper understanding of the molecular interactions and stability of this compound, which is essential for its potential applications in various scientific fields (Shachar et al., 2017).

Synthesis and Binding Affinity for Dopamine Receptors

Cardellini et al. (1988) synthesized 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its derivatives, examining their affinity for dopamine binding sites. This study contributes to the understanding of the interaction of these compounds with neurological receptors, which can be crucial in drug development (Cardellini et al., 1988).

Radioprotective Activity of Fluorine-Containing Amides

Vasil'eva and Rozhkov (1992) explored the radioprotective activity of N-2-(p-fluorophenyl)ethylamides, which are structurally related to 2-(4-Fluorophenyl)ethylamine. This research indicates the potential of these compounds in radioprotection, a critical area in medical treatments involving radiation (Vasil'eva & Rozhkov, 1992).

Safety and Hazards

properties

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLSFNWSBZSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1413269-55-2 | |

| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

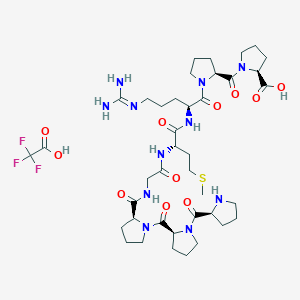

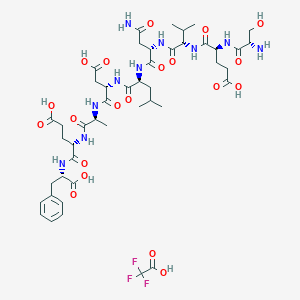

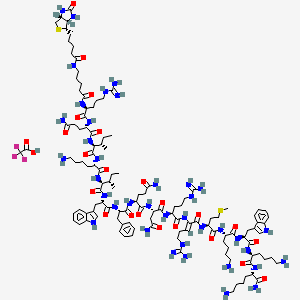

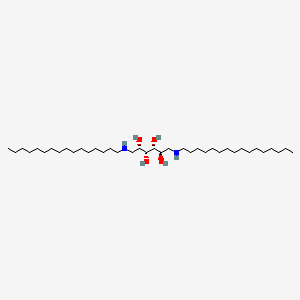

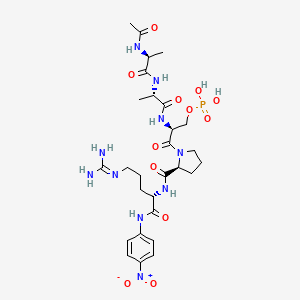

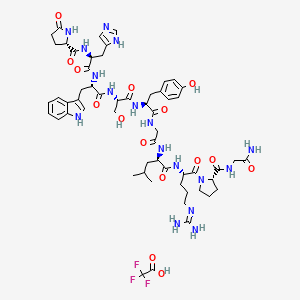

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(4-Fluorophenyl)ethylamine Hydroiodide in the context of perovskite materials?

A1: this compound (FPEAI) is a crucial component in synthesizing specific 2D perovskite structures. In the cited research [], it is used to form the 2D perovskite FPEA2PbI4. This organic-inorganic hybrid perovskite demonstrates potential for optoelectronic devices.

Q2: How does the external electric field impact the FPEA2PbI4 perovskite based on the research findings?

A2: The research [] demonstrates that applying an external electric field to FPEA2PbI4 films at low temperatures (78K) can significantly enhance photoluminescence (PL) intensity. This enhancement is attributed to the electric field effectively passivating defects within the perovskite structure. Interestingly, the PL intensity continues to increase even after removing the electric field, indicating a "charge-soaking effect." This finding suggests a novel, in-situ method for improving the performance of 2D perovskites for applications like LEDs and lasers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B1496838.png)

![4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-13,17,21,25-tetramethyl-11-oxo-8-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B1496850.png)

![4,6-Bis(5'-bromo-3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496868.png)

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1496877.png)

![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)